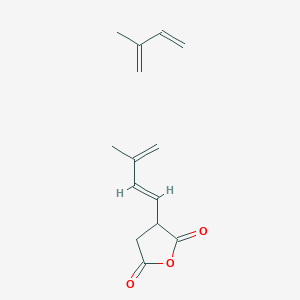
Polyisopren-Pfropfpolymer mit Maleinsäureanhydrid
Übersicht
Beschreibung
2-methylbuta-1,3-diene;3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione is a graft copolymer that combines the properties of polyisoprene and maleic anhydride. Polyisoprene is a synthetic rubber with excellent elasticity and resilience, while maleic anhydride is a reactive compound that can introduce functional groups into polymers. The grafting of maleic anhydride onto polyisoprene enhances the compatibility of polyisoprene with other polymers and improves its mechanical properties, making it a valuable material in various applications.
Wissenschaftliche Forschungsanwendungen
2-methylbuta-1,3-diene;3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione has a wide range of applications in scientific research:
Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Employed in the formulation of adhesives and coatings for medical applications.
Industry: Used in the production of high-performance materials, such as impact modifiers and adhesives.
Wirkmechanismus
Target of Action
Polyisoprene-graft-maleic anhydride (PI-g-MA) is primarily used as a compatibilizer in polymer blends . Its primary targets are the polymers that it is blended with, such as polyethylene (PE) and polyamide (PA) . The role of PI-g-MA is to minimize phase separation and improve the compatibility between the different polymers in the blend .
Mode of Action
The mode of action of PI-g-MA involves the grafting of maleic anhydride onto the polyisoprene backbone . This grafting introduces maleic anhydride groups onto the polymer, which can form bonds with other polymers in the blend . This interaction helps to minimize phase separation and improve the compatibility of the different polymers .
Biochemical Pathways
Its use in polymer blends can influence the properties of the resulting material, which can have downstream effects in applications such as packaging .
Pharmacokinetics
Its properties such as molecular weight and density can influence its behavior in polymer blends .
Result of Action
The result of PI-g-MA’s action is the formation of a more compatible polymer blend. This can lead to improved mechanical properties, such as tensile strength and impact resistance . Additionally, the use of PI-g-MA as a compatibilizer can enhance the thermal stability of the polymer blend .
Action Environment
The action of PI-g-MA can be influenced by environmental factors such as temperature and the presence of other materials. For example, the grafting reaction used to produce PI-g-MA typically requires heat . Additionally, the effectiveness of PI-g-MA as a compatibilizer can depend on the specific polymers it is blended with .
Biochemische Analyse
Biochemical Properties
Polyisoprene-graft-maleic anhydride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The maleic anhydride component of the copolymer can form covalent bonds with amino groups in proteins, leading to the formation of stable complexes . This interaction can modify the activity of enzymes and proteins, potentially inhibiting or enhancing their function. For example, polyisoprene-graft-maleic anhydride can interact with lysine residues in proteins, leading to changes in protein structure and function .
Cellular Effects
Polyisoprene-graft-maleic anhydride has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of key signaling proteins. For instance, the interaction of polyisoprene-graft-maleic anhydride with cell surface receptors can alter downstream signaling cascades, impacting gene expression and cellular metabolism . Additionally, polyisoprene-graft-maleic anhydride can influence cell proliferation and apoptosis, making it a potential candidate for therapeutic applications .
Molecular Mechanism
The molecular mechanism of polyisoprene-graft-maleic anhydride involves its ability to form covalent bonds with biomolecules. The maleic anhydride groups in the copolymer can react with nucleophilic groups in proteins and enzymes, leading to the formation of stable adducts . This interaction can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, polyisoprene-graft-maleic anhydride can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of polyisoprene-graft-maleic anhydride can change over time. The stability of the copolymer is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, polyisoprene-graft-maleic anhydride can undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that the copolymer can have sustained effects on cellular function, including alterations in cell proliferation and metabolism .
Dosage Effects in Animal Models
The effects of polyisoprene-graft-maleic anhydride in animal models vary with dosage. At low doses, the copolymer can enhance cellular function and promote tissue repair . At high doses, polyisoprene-graft-maleic anhydride can exhibit toxic effects, including inflammation and tissue damage . Threshold effects have been observed, indicating that there is a critical concentration above which adverse effects become significant .
Metabolic Pathways
Polyisoprene-graft-maleic anhydride is involved in various metabolic pathways. The copolymer can interact with enzymes involved in lipid metabolism, leading to changes in metabolic flux and metabolite levels . Additionally, polyisoprene-graft-maleic anhydride can affect the activity of enzymes involved in the synthesis and degradation of nucleic acids and proteins . These interactions can have broad implications for cellular metabolism and function.
Transport and Distribution
Within cells and tissues, polyisoprene-graft-maleic anhydride is transported and distributed through interactions with transporters and binding proteins . The copolymer can bind to specific proteins that facilitate its movement across cell membranes and within cellular compartments . This distribution is crucial for the copolymer’s biochemical activity, as it determines the sites of interaction with target biomolecules.
Subcellular Localization
Polyisoprene-graft-maleic anhydride exhibits specific subcellular localization patterns. The copolymer can be directed to particular cellular compartments through targeting signals and post-translational modifications . For example, polyisoprene-graft-maleic anhydride can accumulate in the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and modification . This localization is essential for the copolymer’s function and its effects on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-methylbuta-1,3-diene;3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione can be synthesized through various methods, including solution grafting, melt grafting, and reactive extrusion. One common method involves the free radical grafting of maleic anhydride onto polyisoprene in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like toluene at elevated temperatures (around 80-100°C) to facilitate the grafting process .
Industrial Production Methods
In industrial settings, reactive extrusion is often used for the large-scale production of polyisoprene-graft-maleic anhydride. This method involves the continuous mixing and heating of polyisoprene, maleic anhydride, and a radical initiator in an extruder. The high shear forces and temperatures in the extruder promote the grafting reaction, resulting in a consistent and high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
2-methylbuta-1,3-diene;3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione undergoes various chemical reactions, including:
Hydrolysis: The anhydride groups can hydrolyze to form carboxylic acid groups.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Amidation: The carboxylic acid groups can react with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Amidation: Amines under mild heating conditions.
Major Products Formed
Hydrolysis: Polyisoprene-graft-maleic acid.
Esterification: Polyisoprene-graft-maleic ester.
Amidation: Polyisoprene-graft-maleic amide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polypropylene-graft-maleic anhydride: Used as a compatibilizer in polypropylene-based composites.
Polyethylene-graft-maleic anhydride: Used to improve the adhesion and compatibility of polyethylene with other materials.
Uniqueness
2-methylbuta-1,3-diene;3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione is unique due to its combination of elasticity from polyisoprene and reactivity from maleic anhydride. This combination allows it to be used in a wide range of applications, from polymer blends to medical devices, making it a versatile and valuable material .
Eigenschaften
IUPAC Name |
2-methylbuta-1,3-diene;3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3.C5H8/c1-6(2)3-4-7-5-8(10)12-9(7)11;1-4-5(2)3/h3-4,7H,1,5H2,2H3;4H,1-2H2,3H3/b4-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJJKMSOBIKPNE-BJILWQEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C=C.CC(=C)C=CC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C=C.CC(=C)/C=C/C1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




